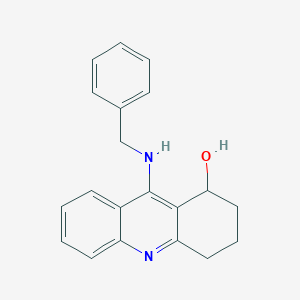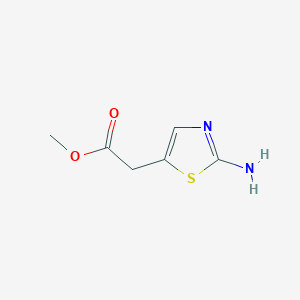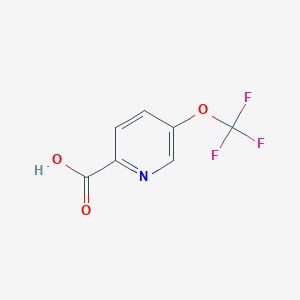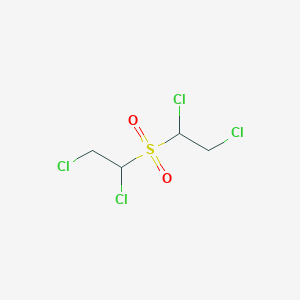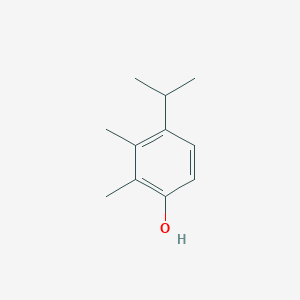
2,3-Dimethyl-4-propan-2-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-4-propan-2-ylphenol, also known as butylated hydroxytoluene (BHT), is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. BHT is widely used to prevent the oxidation of fats, oils, and other lipids, which can lead to rancidity and spoilage.
Wirkmechanismus
BHT acts as an antioxidant by donating a hydrogen atom to free radicals, which are highly reactive molecules that can damage cells and tissues. This process stabilizes the free radical and prevents it from reacting with other molecules. BHT can also chelate metal ions, which can catalyze the formation of free radicals. Additionally, BHT can regenerate other antioxidants, such as vitamin E, by donating a hydrogen atom to the oxidized form of the antioxidant.
Biochemical and Physiological Effects
BHT has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, protect against cardiovascular disease, and improve cognitive function. BHT has also been shown to modulate the immune system and reduce inflammation. However, some studies have reported potential negative effects of BHT on reproductive and endocrine function.
Vorteile Und Einschränkungen Für Laborexperimente
BHT is a widely used antioxidant in laboratory experiments due to its stability, low toxicity, and availability. It is also relatively inexpensive compared to other antioxidants. However, BHT has been shown to interfere with some assays, such as the measurement of lipid peroxidation. In addition, the use of BHT in cell culture experiments can be complicated by its insolubility in water.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of BHT. One area is the potential use of BHT in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area is the development of more effective methods for delivering BHT to cells and tissues. Finally, the safety and potential negative effects of BHT on human health require further investigation.
Conclusion
In conclusion, BHT is a synthetic antioxidant that has been extensively studied for its potential health benefits and use in preserving the quality of food products. Its mechanism of action involves donating a hydrogen atom to free radicals and chelating metal ions. BHT has been shown to have a wide range of biochemical and physiological effects, but its safety and potential negative effects on human health require further investigation.
Synthesemethoden
BHT can be synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then purified through distillation and crystallization. The overall reaction can be represented as follows:
p-Cresol + 2 isobutylene → BHT + H2O
Wissenschaftliche Forschungsanwendungen
BHT has been extensively studied for its antioxidant properties in various fields of research. It has been shown to protect against oxidative stress and inflammation, which are implicated in many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. BHT has also been studied for its potential use in preserving the quality and shelf life of food products.
Eigenschaften
CAS-Nummer |
104174-70-1 |
|---|---|
Produktname |
2,3-Dimethyl-4-propan-2-ylphenol |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2,3-dimethyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-6-11(12)9(4)8(10)3/h5-7,12H,1-4H3 |
InChI-Schlüssel |
CSXUXXZAYYNXHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
Synonyme |
2,3-Xylenol,4-isopropyl-(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)](/img/structure/B28319.png)
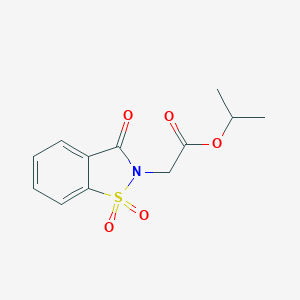
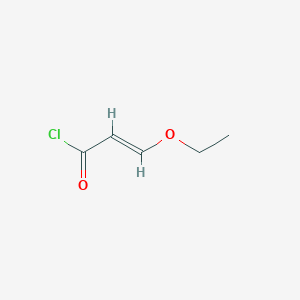
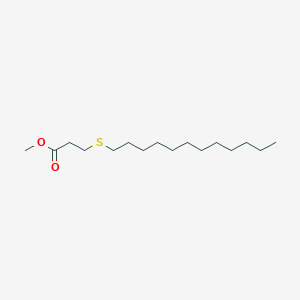
![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)
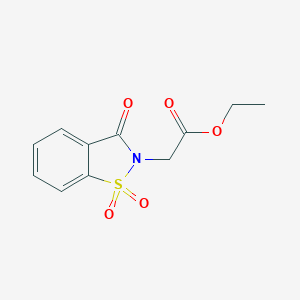
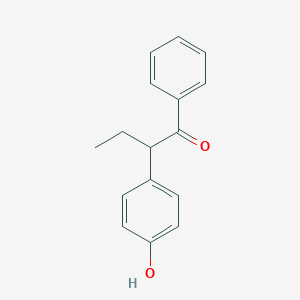
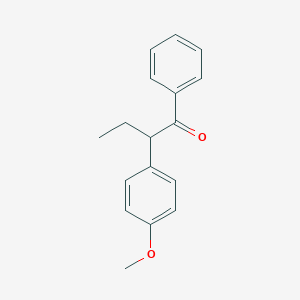
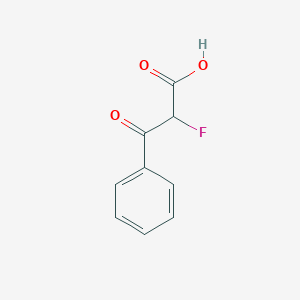
![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)
